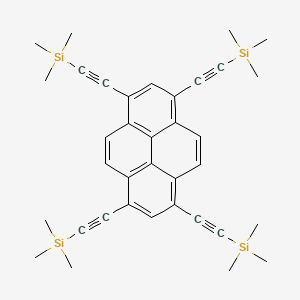

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene

Overview

Description

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is a well-known fluorophore . It has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .

Synthesis Analysis

This compound has been synthesized by Suzuki, Heck, and Sonogashira organometallic coupling reactions . It has been used in the preparation of three prototypes of fluorescent materials for vapor sensing .Molecular Structure Analysis

The molecular structure of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is characterized by its strong fluorescence in the solid state .Chemical Reactions Analysis

The compound has been used as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase . It has high detection limits toward nitroaromatic compounds within the range of 10-8 to 10-9 M in acetonitrile solution and within the up to ppb range in the vapor phase .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene are characterized by its strong fluorescence in the solid state . The effects of single, double, and triple bonds on their optical, electrochemical, and thermal properties have been studied in detail .Scientific Research Applications

Fluorescent Sensors for Nitroaromatic Compounds

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene (TTEPy) serves as a fluorescent sensor for nitroaromatic compounds. Researchers have extensively studied TTEPy’s behavior in both solution and vapor phases. Notably, three prototypes of fluorescent materials were prepared using electrospinning and drop-casting techniques. These materials demonstrated high detection limits (ranging from 10-8 to 10-9 M) for nitroaromatic compounds in acetonitrile solution and parts per billion (ppb) range in the vapor phase. The fluorescence response was characterized using a model based on Frisch’s permeation model, making TTEPy a promising candidate for real-time detection of nitro-containing explosives .

Organic Light-Emitting Diodes (OLEDs)

TTEPy and related pyrene derivatives have been explored for their optical properties . These materials exhibit fluorescence and have been utilized in organic light-emitting diodes (OLEDs) . Their electroluminescent properties have been studied, emphasizing their potential in display technologies and lighting applications .

Solvent-Sensitive Photophysics

Researchers have investigated the photophysical properties of TTEPy and its derivatives. In particular, they explored the effects of single, double, and triple bonds on optical, electrochemical, and thermal characteristics. The study focused on absorption and emission spectra, solvent sensitivity, and fluorescence anisotropy. TTEPy derivatives exhibited strong allowed S0–S1 transitions, high fluorescence quantum yields, short fluorescence lifetimes, and consistent electron band intensity ratios across different solvent polarities .

NAC Sensor Fabrication

TTEPy has been described as a nitroaromatic compound (NAC) sensor both in solution and as a film fabricated via drop-casting onto glass. Its sensitivity and selectivity make it suitable for detecting NACs in real-time applications .

Fundamental Research in Permeation Models

The use of TTEPy in vapor sensing allowed researchers to expand on Frisch’s permeation model. By characterizing fluorescence response relative to vapor concentration and exposure duration, they gained insights into material behavior and its suitability for sensor applications .

Academic and Industrial Research

TTEPy is a valuable tool for academic research in fields such as chemistry, materials science, and optics. Additionally, its potential applications extend to industrial sectors related to security, environmental monitoring, and explosives detection .

Mechanism of Action

Target of Action

The primary target of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is the fluorescent sensor towards nitroaromatic compounds . This compound has been studied profoundly for its photophysical properties .

Mode of Action

The compound interacts with its targets through its photophysical properties . It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene . The behavior of this compound validates the hypothesis that “solvent polarity mediates vibronic coupling and therefore the emission band intensities, for forbidden S0–S1 transitions” .

Result of Action

The compound is characterized by a strong fluorescence in the solid state . It shows high fluorescence anisotropy comparable to the well-known anisotropy probe DPH in glycerol at 0 °C . Unlike pyrene, no excimer emission was observed even up to 10−3 M for this compound .

Action Environment

The action of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is influenced by environmental factors such as solvent polarity and temperature . These factors mediate its vibronic coupling and therefore the emission band intensities . The compound’s action, efficacy, and stability may vary depending on these environmental conditions.

Future Directions

properties

IUPAC Name |

trimethyl-[2-[3,6,8-tris(2-trimethylsilylethynyl)pyren-1-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42Si4/c1-37(2,3)21-17-27-25-28(18-22-38(4,5)6)32-15-16-34-30(20-24-40(10,11)12)26-29(19-23-39(7,8)9)33-14-13-31(27)35(32)36(33)34/h13-16,25-26H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAJBGHVRXIVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

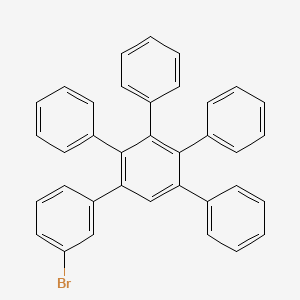

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)

![(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3178914.png)

![5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B3178926.png)

![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)